Decanoic-9,9,10,10,10-d5 acid, also known as 10,10,10-trideuteriodecanoic acid, is a deuterated fatty acid with the molecular formula and a molecular weight of 175.28 g/mol. This compound is primarily used in scientific research and applications requiring stable isotopes for tracing and analytical purposes. The presence of deuterium (D) in its structure allows for unique insights in metabolic studies and chemical reactions.
Decanoic-9,9,10,10,10-d5 acid is derived from decanoic acid, which is a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. It belongs to the class of organic compounds known as fatty acids, specifically medium-chain fatty acids. The compound is classified under stable isotopes due to the incorporation of deuterium atoms in its structure, making it useful for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The synthesis of decanoic-9,9,10,10,10-d5 acid can be achieved through several methods:
The synthesis often requires specific catalysts and conditions to ensure high yield and purity of the final product. For instance, the use of palladium on carbon in a hydrogen atmosphere can facilitate the deuteration process effectively.
Decanoic-9,9,10,10,10-d5 acid has a linear chain structure typical of fatty acids:
O=C(O)CCCCCCCCCInChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3The compound's physical properties include a molecular weight of 175.28 g/mol and a density of approximately 0.903 g/mL at 25 °C. The boiling point is reported to be around 268–270 °C.
Decanoic-9,9,10,10,10-d5 acid participates in various chemical reactions typical of carboxylic acids:
The reactions are generally carried out under controlled temperature and pressure conditions to optimize yields and minimize side reactions. For example, esterification may require the use of acid catalysts and removal of water to drive the reaction forward.
The mechanism by which decanoic-9,9,10,10,10-d5 acid exerts its effects primarily involves its metabolic pathways:
Studies indicate that medium-chain fatty acids like decanoic acid can influence energy metabolism differently compared to long-chain fatty acids due to their rapid absorption and metabolism.
Decanoic-9,9,10,10,10-d5 acid exhibits typical behavior of carboxylic acids:
Decanoic-9,9,10,10,10-d5 acid finds applications primarily in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6